molecular formula C18H18N4O3S B2777395 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2-methylphenyl)acetamide CAS No. 899941-23-2

2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2-methylphenyl)acetamide

Cat. No. B2777395
CAS RN: 899941-23-2
M. Wt: 370.43
InChI Key: ZAYBGKXAKNRTHE-UHFFFAOYSA-N
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Description

Pyrido[2,3-d]pyrimidines are a class of compounds that have shown therapeutic interest and have been approved for use as therapeutics . They are of great interest due to their biological potential .


Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines involves various methods. One such method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .


Molecular Structure Analysis

Depending on where the nitrogen atom is located in pyridine, we can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrido[2,3-d]pyrimidines include condensation, cyclization, elimination, methylation, and other reactions .

Scientific Research Applications

Crystal Structure and Molecular Design

The study of crystal structures of related compounds, such as 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides, provides insights into the molecular design and optimization of new therapeutic agents. The folded conformation and hydrogen bonding observed in these structures contribute to understanding the interaction mechanisms with biological targets, facilitating the design of more effective drugs (S. Subasri et al., 2017).

Radiosynthesis and Imaging Applications

Compounds within the pyrimidineacetamide class have been utilized in the radiosynthesis of selective radioligands for imaging purposes. For instance, the development of [18F]PBR111, a radioligand for the translocator protein (18 kDa), illustrates the potential of pyrimidineacetamides in positron emission tomography (PET) imaging, aiding in the diagnosis and research of various diseases (F. Dollé et al., 2008).

Antimicrobial Activity

The synthesis of pyrimidine-triazole derivatives and their evaluation for antimicrobial activity against selected bacterial and fungal strains indicate the potential of such compounds in developing new antimicrobial agents. This research area is crucial for addressing the growing issue of antibiotic resistance (J.J. Majithiya & B. Bheshdadia, 2022).

Antitubercular and Antimicrobial Activities

Further, pyrimidine-azitidinone analogues have been synthesized and tested for their antimicrobial and antitubercular activities, highlighting the versatility of pyrimidine derivatives in combating various pathogens. Such studies are pivotal for the discovery of novel treatments against tuberculosis and other microbial infections (M. Chandrashekaraiah et al., 2014).

Dual Inhibitory Actions on Enzymes

Research into dual thymidylate synthase and dihydrofolate reductase inhibitors has led to the identification of classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates. These compounds exhibit potent inhibitory actions, offering a foundation for developing cancer therapies by targeting essential enzymes in the folate pathway (A. Gangjee et al., 2008).

Future Directions

Pyridopyrimidines have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . The future directions in this field could involve the development of new synthetic protocols and the exploration of new therapeutic targets.

properties

IUPAC Name

2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-11-6-4-5-7-12(11)20-14(23)10-26-13-8-9-19-16-15(13)17(24)22(3)18(25)21(16)2/h4-9H,10H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYBGKXAKNRTHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=C3C(=NC=C2)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2-methylphenyl)acetamide

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